molecular formula C16H23BrN2O3 B12073630 Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate

Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate

Cat. No.: B12073630
M. Wt: 371.27 g/mol
InChI Key: CMMAKDJCFPKRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyphenylamino group attached to a piperidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a base such as sodium hydride.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Hydroxyphenylamino group attachment: The hydroxyphenylamino group is attached through a nucleophilic substitution reaction involving a hydroxyphenylamine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but lacks the bromine and hydroxy groups.

    Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Similar structure but has an amino group instead of the hydroxyphenylamino group.

Uniqueness

Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate is unique due to the presence of both bromine and hydroxyphenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and research compounds.

Properties

Molecular Formula

C16H23BrN2O3

Molecular Weight

371.27 g/mol

IUPAC Name

tert-butyl 4-(3-bromo-2-hydroxyanilino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20/h4-6,11,18,20H,7-10H2,1-3H3

InChI Key

CMMAKDJCFPKRBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)Br)O

Origin of Product

United States

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